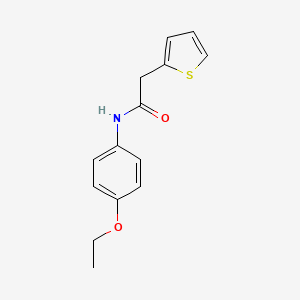

N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a thiophene ring through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-ethoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The compound can undergo oxidation at reactive sites such as the thiophene ring or amide functional group :

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂).

-

Outcome : Oxidation may lead to epoxidation of the thiophene ring or degradation of the amide group, depending on reaction conditions.

Reduction Reactions

Reduction typically targets the amide bond or aromatic rings :

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

-

Outcome : Reduction of the amide to a primary amine or partial hydrogenation of the thiophene ring.

Substitution Reactions

The ethoxy group (-OCH₂CH₃) on the phenyl ring is susceptible to nucleophilic substitution:

-

Reagents : Thionyl chloride (SOCl₂) followed by nucleophilic substitution with hydroxylamine or other nucleophiles.

-

Outcome : Replacement of the ethoxy group with hydroxylamine or other substituents, altering solubility and biological activity.

Acylation and Functional Group Transformations

The amide group can participate in further acylation or functionalization:

-

Reagents : Acyl chlorides (e.g., benzoyl chloride) or coupling agents (e.g., DCC, HOBt).

-

Outcome : Formation of acylated derivatives or peptide-like structures , enhancing lipophilicity for drug delivery applications.

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Electron-donating groups : The ethoxy group stabilizes the phenyl ring, reducing susceptibility to electrophilic substitution.

-

Thiophene aromaticity : The thiophene ring’s electron-rich nature allows for regioselective oxidation or substitution .

Comparison of Reaction Types

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | Aqueous, reflux | Thiophene ring oxidation |

| Reduction | LiAlH₄ (anhydrous ether) | Room temperature | Amide bond reduction |

| Substitution | SOCl₂ → nucleophile | Anhydrous ether, 0–5°C | Ethoxy group replacement |

| Acylation | Acyl chloride + DCC/HOBt | DCM, room temperature | Amide functionalization |

Research Implications

The compound’s reactivity profile suggests applications in:

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

Molecular Formula : C13H15N1O2S1

Molecular Weight : 251.33 g/mol

The compound features an ethoxy group attached to a phenyl ring and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, the compound has been investigated for its bioactive properties , particularly its potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance its penetration through bacterial membranes, increasing its efficacy.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Effective |

| Similar compounds | E. coli | Moderate |

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown that it induces apoptosis in breast cancer cell lines through activation of caspase pathways, demonstrating a dose-dependent response .

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Mechanism of Action : The compound may interact with specific molecular targets, modulating enzymatic activity or gene expression related to disease processes. Its ability to disrupt cellular membranes enhances its potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro assessments demonstrated that this compound effectively reduced cell viability in breast cancer cell lines at concentrations above 10 µM. The compound showed lower toxicity towards normal cells compared to established chemotherapeutics like paclitaxel, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide

- N-(4-ethoxyphenyl)-2-(furan-2-yl)acetamide

- N-(4-ethoxyphenyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both the ethoxyphenyl and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a thiophene ring, which are known to contribute to its biological properties. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-ethoxyphenylacetic acid with thiophene derivatives. Common methods include:

- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

- Solvent-Free Methods : Employing techniques that minimize the use of solvents to enhance sustainability.

- Characterization Techniques : The compound is characterized using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.3 |

| HepG2 (Liver Cancer) | 9.1 |

These results suggest that the compound may induce apoptosis in tumor cells, potentially through mechanisms involving caspase activation and DNA synthesis inhibition .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes like VEGFR-2 and EGFR, which are critical in cancer progression.

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 14 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced significant apoptosis in treated cells. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis rates .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound, where it was tested against both Gram-positive and Gram-negative bacteria. The findings revealed promising MIC values, suggesting its potential use as an antibacterial agent .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)15-14(16)10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHAWDXMLMHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.